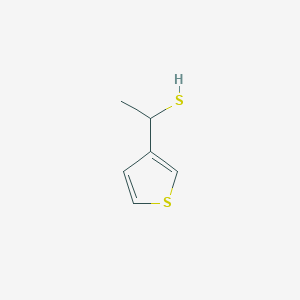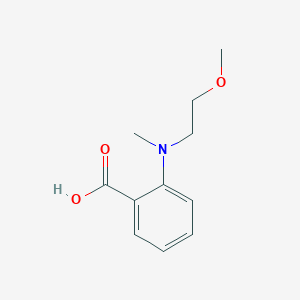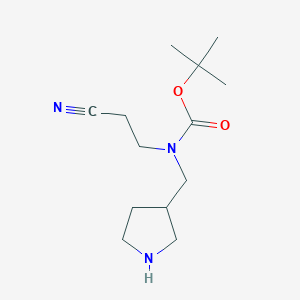
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrrolidin-3-ylmethyl moiety and a cyanoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidin-3-ylmethyl derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active drugs.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release active compounds that exert their effects on the target pathways. The cyano group can also participate in interactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparación Con Compuestos Similares
tert-Butyl (2-cyanoethyl)carbamate: Similar structure but lacks the pyrrolidin-3-ylmethyl group.
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar structure but lacks the cyanoethyl group.
tert-Butyl carbamate: Simplest form, lacking both the pyrrolidin-3-ylmethyl and cyanoethyl groups.
Uniqueness: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of both the cyanoethyl and pyrrolidin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C13H23N3O2 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl N-(2-cyanoethyl)-N-(pyrrolidin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16(8-4-6-14)10-11-5-7-15-9-11/h11,15H,4-5,7-10H2,1-3H3 |
Clave InChI |
ZUAPAXCXOQDLNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCC#N)CC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
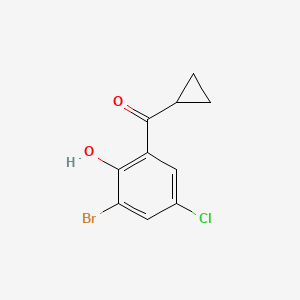
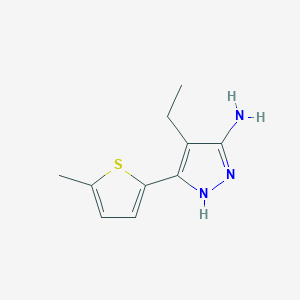
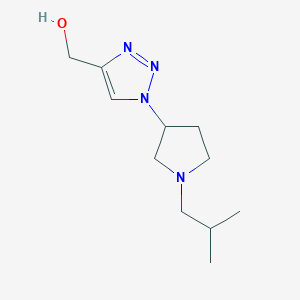
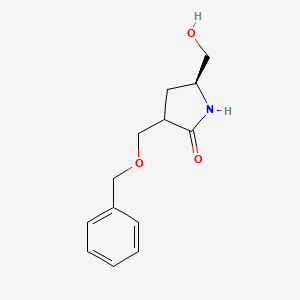
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
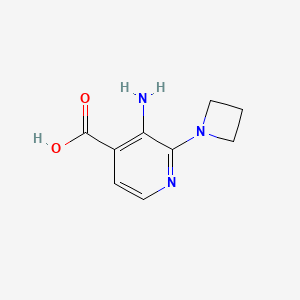
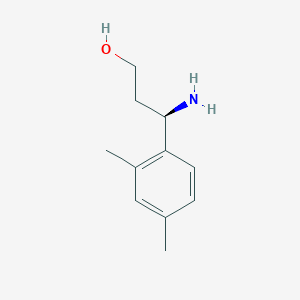
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)

